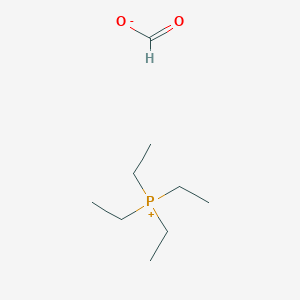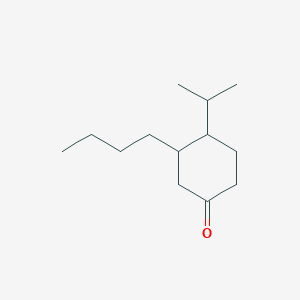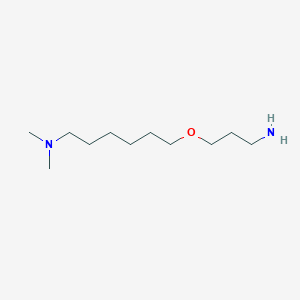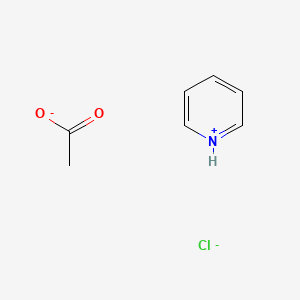![molecular formula C9H6O3 B14301163 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one CAS No. 118112-19-9](/img/structure/B14301163.png)
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is a complex organic compound characterized by a unique fused ring structure. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzocyclobutene with benzonitrile oxides through 1,3-dipolar cycloaddition can yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the cyclobutadiene ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and reagents is crucial to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole: Shares the benzodioxole core but lacks the cyclobutadiene ring.
Cyclobutadieneiron tricarbonyl: Contains a cyclobutadiene ring but is complexed with iron tricarbonyl.
Uniqueness
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
118112-19-9 |
|---|---|
Molekularformel |
C9H6O3 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
6H-cyclobuta[g][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C9H6O3/c10-6-3-5-1-2-7-9(8(5)6)12-4-11-7/h1-2H,3-4H2 |
InChI-Schlüssel |
ZKANRXBZUFUUTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C1=O)C3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
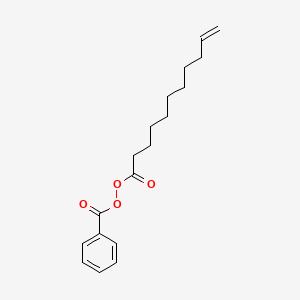
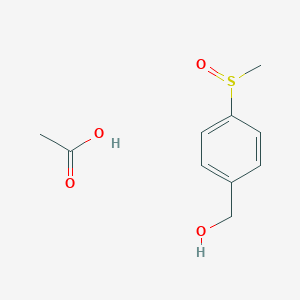

![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
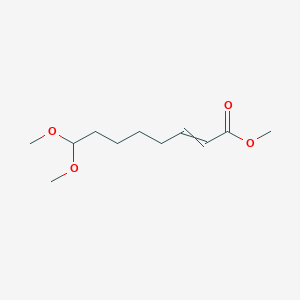
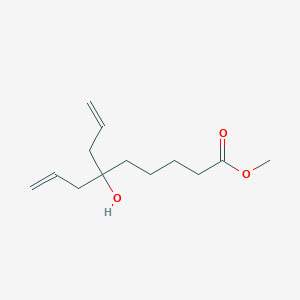
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)

